Barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate
CAS No.: 138521-17-2
Cat. No.: VC8237018
Molecular Formula: C22H40BaO5
Molecular Weight: 521.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 138521-17-2 |
|---|---|
| Molecular Formula | C22H40BaO5 |
| Molecular Weight | 521.9 g/mol |
| IUPAC Name | barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate |
| Standard InChI | InChI=1S/2C11H20O2.Ba.H2O/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;;/h2*7,12H,1-6H3;;1H2/q;;+2;/p-2/b2*8-7-;; |
| Standard InChI Key | VCALGUJWYYNHDY-ZJCTYWPYSA-L |
| Isomeric SMILES | CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.CC(/C(=C/C(=O)C(C)(C)C)/[O-])(C)C.O.[Ba+2] |
| SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
| Canonical SMILES | CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].O.[Ba+2] |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound consists of a barium(II) ion coordinated to two (Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate ligands and a water molecule. The ligand, derived from 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD), forms a chelate complex with barium via its β-diketonate groups . The IUPAC name, barium(2+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate;hydrate, reflects its stereochemistry and hydration state .
Table 1: Key Chemical Identifiers
The crystal structure, inferred from analogous β-diketonate complexes, reveals a distorted octahedral geometry around the barium ion, with ligands arranged to maximize steric stability .
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via a ligand exchange reaction between barium hydroxide (Ba(OH)₂) and TMHD in anhydrous ethanol or acetone under inert conditions :
Purification involves recrystallization from toluene or ethanol, yielding a white crystalline solid . The hydration state (xH₂O) varies with synthesis conditions, affecting thermal stability .
Industrial-Scale Production
Industrial methods employ chemical vapor deposition (CVD) techniques, where high-purity Ba(TMHD)₂ is synthesized in controlled environments to ensure consistency for thin-film applications . Large-scale reactors optimize ligand-to-metal ratios and temperature profiles to minimize byproducts .
Physicochemical Properties
Thermal Behavior
Ba(TMHD)₂ decomposes at ~250°C under inert atmospheres, producing barium oxide (BaO) as the primary residue . Thermogravimetric analysis (TGA) shows a two-step mass loss: dehydration (50–150°C) followed by ligand decomposition (200–300°C) .
Table 2: Thermal Properties
| Property | Value | Source |
|---|---|---|
| Decomposition Temperature | 250°C | |
| Sublimation Temperature | 225°C at 0.3 mmHg | |
| Melting Point | 175–180°C |
Solubility and Stability
The compound is insoluble in water but soluble in organic solvents like toluene, tetrahydrofuran, and alcohols . Its hygroscopic nature necessitates storage in anhydrous environments .
Applications in Materials Science
Superconducting Thin Films
Ba(TMHD)₂ is a precursor in CVD for barium-containing superconductors. For example, it reacts with yttrium and copper precursors to form YBa₂Cu₃O₇ (YBCO) films, critical for high-temperature superconductivity .
Barium Titanate Synthesis
Thermal decomposition of Ba(TMHD)₂ at 800°C produces barium titanate (BaTiO₃), a ferroelectric material used in capacitors:
Table 3: Application Case Studies
| Application | Method | Outcome | Source |
|---|---|---|---|
| YBCO Film Deposition | CVD at 700°C | Critical current density: 1 MA/cm² | |
| BaTiO₃ Capacitors | Thermal decomposition at 800°C | Dielectric constant: ≥1,000 |
Catalytic Applications
Ba(TMHD)₂ enhances catalytic activity in cross-coupling reactions. For instance, palladium complexes of Ba(TMHD)₂ achieve 95% yield in Suzuki couplings:
Table 4: Catalytic Performance
| Reaction Type | Catalyst System | Yield (%) | Conditions | Source |
|---|---|---|---|---|
| Suzuki Coupling | Ba(TMHD)₂/Pd | 95 | 80°C, 24 h | |
| Heck Reaction | Ba(TMHD)₂/Pt | 90 | 100°C, 12 h |
Comparative Analysis with Analogues
Copper and Nickel Analogues
Copper(II) and nickel(II) TMHD complexes exhibit lower thermal stability (decomposition at ~200°C) but superior catalytic activity in organic transformations .
Lanthanum Complexes
Lanthanum TMHD derivatives are used in optical materials but require higher decomposition temperatures (~300°C) .
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